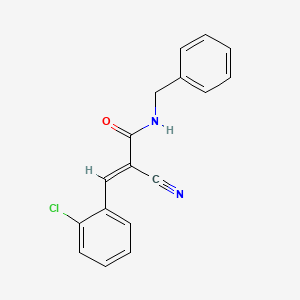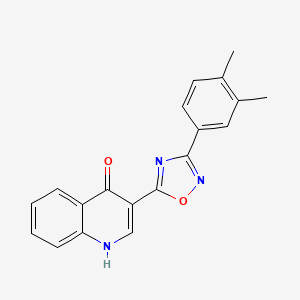![molecular formula C15H12F3N3O2S B2947740 N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 2034339-37-0](/img/structure/B2947740.png)
N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyridine core, a trifluoromethyl-substituted phenyl group, and a methanesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide typically involves multi-step organic synthesis techniques. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazolo[1,5-a]pyridine core can be synthesized through a cyclization reaction involving a suitable pyrazole and pyridine derivative. The trifluoromethyl phenyl group is then introduced via a substitution reaction, followed by the addition of the methanesulfonamide group through sulfonation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the number of steps, and employing catalysts to enhance reaction efficiency. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it useful in materials science, including the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by occupying the active site or alter receptor signaling pathways by binding to receptor sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares a similar heterocyclic core but differs in functional groups and overall structure.
Coumarin Derivatives: These compounds have a benzopyran ring and exhibit diverse pharmacological activities.
Uniqueness
N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is unique due to its combination of a pyrazolo[1,5-a]pyridine core, a trifluoromethyl-substituted phenyl group, and a methanesulfonamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2S/c16-15(17,18)12-3-1-11(2-4-12)10-24(22,23)20-13-6-8-21-14(9-13)5-7-19-21/h1-9,20H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBGTGWHGASONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NC2=CC3=CC=NN3C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1'-(3-Chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2947657.png)
![N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B2947659.png)
![3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2947660.png)
![1-{Thieno[3,2-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2947662.png)
![(Z)-4-acetyl-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2947663.png)
![N-(4-methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2947667.png)
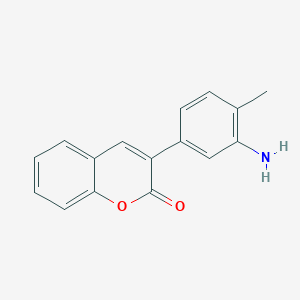
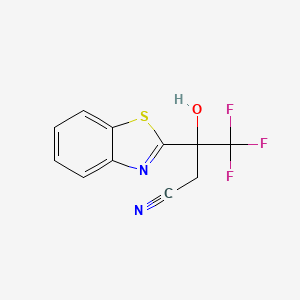
![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2947671.png)
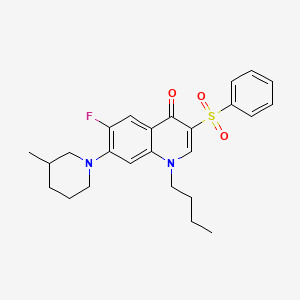
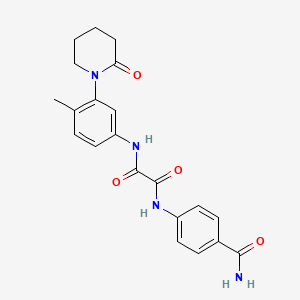
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2947676.png)
